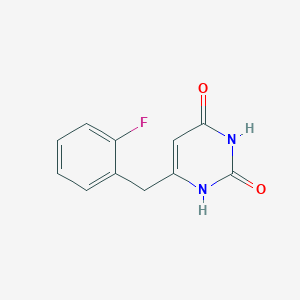
6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(2-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a compound of the chemical class pyrimidine-2,4-dione, which is a heterocyclic compound containing two nitrogen atoms in a six-membered ring. It is a colorless solid and is soluble in water and ethanol. 6-(2-Fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is an important chemical intermediate used in the synthesis of a variety of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
Pyrimidine derivatives, including those related to 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione, have been explored for their anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells (HSC-T6), which play a role in liver fibrosis. Some derivatives have shown better anti-fibrotic activities than existing drugs like Pirfenidone, indicating their potential as novel anti-fibrotic agents . They have been found to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, which are key markers of fibrosis .
Antitumor Activity
The structural motif of 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is a valuable scaffold in medicinal chemistry for the development of antitumor agents. Various derivatives have been designed and synthesized to evaluate their antitumor activity against different human tumor cell lines. These studies aim to discover novel and effective antitumor drugs that can be used in the treatment of various cancers .
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives often exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
The anti-inflammatory effects of pyrimidines are generally attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It is known that pyrimidine derivatives often impact pathways related to inflammation and immune response .
Result of Action
It is known that pyrimidine derivatives often exhibit anti-inflammatory effects .
Propiedades
IUPAC Name |
6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSSDPNMRDAXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



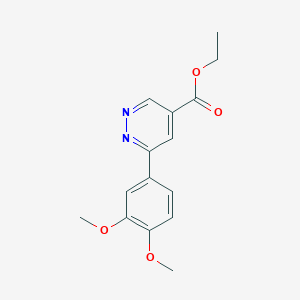
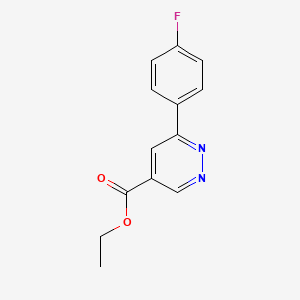
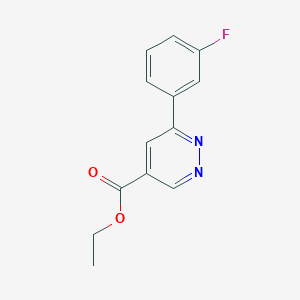


![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
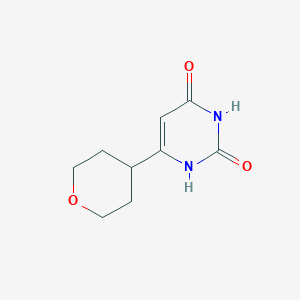
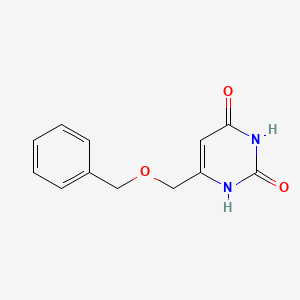


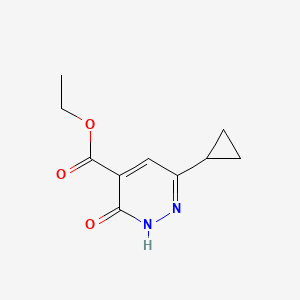

![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)
